ヨードフェノールブルー

概要

説明

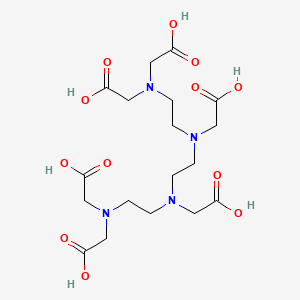

Iodophenol Blue is a chemical compound known for its application in various analytical and detection methods, particularly in enhancing chemiluminescence in certain reactions. It plays a significant role in the detection of hydrogen peroxide and glucose, leveraging its ability to react with hydrogen peroxide and oxygen to produce oxidizing radical species. These radicals further react with luminol anion to generate an enhanced chemiluminescence, making Iodophenol Blue a valuable tool in analytical chemistry (Yu et al., 2016).

Synthesis Analysis

The synthesis of compounds related to Iodophenol Blue often involves reactions of o-iodophenols with other chemical entities. For instance, the synthesis of carbazoles and dibenzofurans from o-iodophenols through cross-coupling with silylaryl triflates and subsequent cyclization under palladium catalysis is a notable method. This process demonstrates the reactivity and versatility of o-iodophenol compounds in synthetic chemistry, providing a pathway to a variety of structurally complex and functionally diverse molecules (Liu & Larock, 2007).

Molecular Structure Analysis

The molecular structure of Iodophenol Blue derivatives plays a crucial role in their chemical behavior and properties. For example, the structure and spectroscopic properties of Phenol Blue, a related compound, have been extensively studied. These studies provide insights into the zwitterionic and quinoneimine forms of the molecule, contributing to our understanding of the molecular structure and behavior of Iodophenol Blue derivatives (Morley & Fitton, 1999).

Chemical Reactions and Properties

Iodophenol Blue's ability to enhance chemiluminescence in the luminol-H2O2 system highlights its unique chemical reactions and properties. This enhancement is attributed to the generation of oxidizing radical species, which interact with luminol to produce an observable chemiluminescence. This property is particularly exploited in the sensitive detection of hydrogen peroxide and glucose, showcasing the compound's utility in analytical applications (Yu et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of Iodophenol Blue were not identified, the analysis of related compounds provides some context. For instance, the physical properties of Phenol Blue, such as solubility and spectroscopic behavior, offer a parallel understanding of what might be expected from Iodophenol Blue. These properties are crucial for applications in analytical chemistry, where solubility and spectral characteristics determine the compound's suitability for various detection and analysis methods (Morley & Fitton, 1999).

Chemical Properties Analysis

The chemical properties of Iodophenol Blue, particularly its reactivity with hydrogen peroxide and its role in generating chemiluminescence, are central to its applications in analytical chemistry. The compound's interaction with radical species and its catalytic activity in enhancing luminol chemiluminescence are key aspects of its chemical behavior. These properties enable the sensitive detection of analytes such as glucose and hydrogen peroxide, underscoring the compound's utility in biochemical assays and diagnostic applications (Yu et al., 2016).

科学的研究の応用

ルミノール化学発光の増強

ヨードフェノールブルーは、ルミノール-H2O2系の弱い化学発光 (CL) を増強することができます . この増強は、ヨードフェノールブルーがH2O2および酸素と反応して、OH (•) およびO2 (•-) などの酸化性ラジカル種を生成し、(1)O2が生成されることに起因すると推測されています . 生成された (1)O2は、ルミノールアニオンと反応して不安定なエンドペルオキシドを生成し、その後3-アミノフタル酸 (3-APA) が生成されます. 励起状態の3-APAが基底状態に戻ると、増強されたCLが観測されました .

過酸化水素検出

ヨードフェノールブルーの触媒活性に対するH2O2濃度の依存性に基づいて、過酸化水素の定量のための安価でシンプルで感度の高いCLアッセイが確立されました . 最適な実験条件下では、相対CL強度とH2O2濃度の間に0.025〜10μMの範囲で直線関係が得られました . 提案された方法を用いることにより、14 nM H2O2を感度よく検出することができます .

グルコース検出

グルコースオキシダーゼ (GOx) 触媒酸化反応と組み合わせて、グルコースのCL検出を実現しました . グルコース検出の直線範囲は0.1〜30μMで、検出限界は0.06μMでした . 提案された方法は、希釈血清中のグルコースの検出に適用されてきました .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Iodophenol Blue . It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place with the container tightly closed .

特性

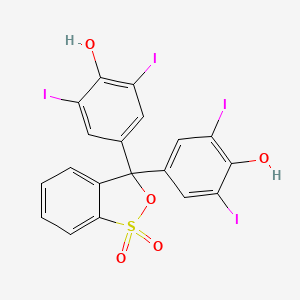

IUPAC Name |

4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNYILISXGUYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10I4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196115 | |

| Record name | Iodophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4430-24-4 | |

| Record name | Iodophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5GT3G6TQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Iodophenol Blue discussed in these research papers?

A1: While Iodophenol Blue has a variety of uses, the research papers provided primarily focus on its application as a colorimetric indicator in analytical chemistry. Specifically, it is used to determine the concentration of certain compounds through color change reactions. For instance, it is used in a colorimetric method for quantifying 2-(1-piperidino)ethyl benzilate ethylbromide [].

Q2: How does Iodophenol Blue facilitate the quantification of 2-(1-piperidino)ethyl benzilate ethylbromide?

A2: The research describes a method where Iodophenol Blue forms an association complex with 2-(1-piperidino)ethyl benzilate ethylbromide in a solution buffered to a specific pH (5.0 using a phosphate buffer). This association alters the absorbance properties of the solution, measurable at 598 mμ. By comparing this absorbance to a standard curve, the concentration of 2-(1-piperidino)ethyl benzilate ethylbromide can be determined [].

Q3: Besides its use in analytical chemistry, what other interesting property of Iodophenol Blue is highlighted in the research?

A3: One study observes that Iodophenol Blue, along with other triphenylmethane dyes like Bromophenol Blue and Bromocresol Green, exhibits a time-dependent accumulation in mouse tumor models after intravenous administration []. This suggests a potential application of these dyes in tumor imaging or targeted drug delivery.

Q4: Are there any structural similarities between the dyes mentioned (Iodophenol Blue, Bromophenol Blue, Bromocresol Green) that could explain their tendency to accumulate in tumor tissues?

A4: Yes, all three dyes belong to the triphenylmethane family, sharing a similar core structure. This structural similarity might be responsible for their comparable behavior in biological systems, including their interaction with specific tissues or cellular components. Further research is needed to elucidate the precise mechanism behind their tumor accumulation [, ].

Q5: What information do the provided research papers offer regarding the safety profile of Iodophenol Blue?

A5: While one study notes the selective accumulation of Iodophenol Blue in tumor tissue, the provided research primarily focuses on its analytical applications and does not offer in-depth information on its toxicological profile or long-term effects []. Further research and data are necessary to thoroughly assess the safety and potential risks associated with Iodophenol Blue exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)

![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)